Acetamide, N-[1-(difluoroamino)cyclohexyl]-

Energetic materials Thermochemistry NF2 compounds

Acetamide, N-[1-(difluoroamino)cyclohexyl]- (CAS 647034-56-8; molecular formula C₈H₁₄F₂N₂O; molecular weight 192.21 g/mol) is a specialty organic compound belonging to the class of difluoroamino (NF₂)-substituted amides. Its structure features a single difluoroamino group attached to the 1-position of a cyclohexyl ring, with an acetamide moiety on the ring nitrogen—a scaffold that is structurally distinct from both bis(difluoroamino)cyclohexane energetic materials and simple N-cyclohexylacetamide derivatives.

Molecular Formula C8H14F2N2O
Molecular Weight 192.21 g/mol
CAS No. 647034-56-8
Cat. No. B12591895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[1-(difluoroamino)cyclohexyl]-
CAS647034-56-8
Molecular FormulaC8H14F2N2O
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CCCCC1)N(F)F
InChIInChI=1S/C8H14F2N2O/c1-7(13)11-8(12(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,11,13)
InChIKeyHGCVBIIBYIUSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[1-(difluoroamino)cyclohexyl]- (CAS 647034-56-8): Procurement-Relevant Chemical Profile


Acetamide, N-[1-(difluoroamino)cyclohexyl]- (CAS 647034-56-8; molecular formula C₈H₁₄F₂N₂O; molecular weight 192.21 g/mol) is a specialty organic compound belonging to the class of difluoroamino (NF₂)-substituted amides . Its structure features a single difluoroamino group attached to the 1-position of a cyclohexyl ring, with an acetamide moiety on the ring nitrogen—a scaffold that is structurally distinct from both bis(difluoroamino)cyclohexane energetic materials and simple N-cyclohexylacetamide derivatives [1]. The difluoroamino group is recognized for its capacity to substantially increase molecular density and heat of formation, making NF₂-substituted compounds of interest in energetic materials research [2]. The presence of the acetamide functional handle additionally enables further derivatization that is precluded in fully NF₂-substituted analogs [1].

Why Generic Difluoroamino or Acetamide Analogs Cannot Replace Acetamide, N-[1-(difluoroamino)cyclohexyl]-


Acetamide, N-[1-(difluoroamino)cyclohexyl]- occupies a unique intersection of structural features that cannot be replicated by simple substitution with either mono-functional difluoroamino compounds or non-fluorinated acetamides. The compound carries a single NF₂ group on a secondary cyclohexyl carbon, placing it in a distinct thermal stability regime compared to both primary and tertiary NF₂-substituted analogs [1]. Unlike 1,1-bis(difluoroamino)cyclohexane, which contains two geminal NF₂ groups and exhibits well-characterized energetic thermochemistry (ΔH°f = −52.5 ± 0.5 kcal/mol), the mono-NF₂, mono-acetamide architecture of the target compound provides a synthetic branching point inaccessible to the bis-NF₂ analog [2]. Furthermore, the difluoroamino group is computationally established to increase molecular density and heat of formation relative to non-fluorinated scaffolds—a property absent in N-cyclohexylacetamide [3]. These differences collectively mean that substituting a generic difluoroamino compound or a simple acetamide for the target compound would alter both energetic performance and downstream derivatization potential.

Quantitative Performance Evidence for Acetamide, N-[1-(difluoroamino)cyclohexyl]- Relative to Closest Analogs


Energetic Performance Benchmarking via Closest Structural Analog: 1,1-Bis(difluoroamino)cyclohexane Thermochemical Data

Direct experimental thermochemical data for Acetamide, N-[1-(difluoroamino)cyclohexyl]- are not publicly available. However, the closest structurally characterized analog—1,1-bis(difluoroamino)cyclohexane, which bears two geminal NF₂ groups on the same cyclohexyl scaffold—has experimentally determined enthalpies that establish a quantitative energetic baseline for NF₂-substituted cyclohexanes. The bis-NF₂ analog exhibits an enthalpy of combustion of −1024.9 ± 0.5 kcal/mol, an enthalpy of formation of −52.5 ± 0.5 kcal/mol, and a heat of vaporization of 10.6 ± 0.2 kcal/mol [1]. Because the target compound contains one NF₂ group (vs. two) and an acetamide moiety, its enthalpy of formation is expected to be intermediate between the bis-NF₂ analog and non-fluorinated N-cyclohexylacetamide, consistent with the computational finding that heats of formation in difluoroamino compounds scale linearly with NF₂ substituent number [2]. This places the target compound in a distinct energetic tier that is neither as energetic as the bis-NF₂ analog nor as inert as non-fluorinated acetamides.

Energetic materials Thermochemistry NF2 compounds

Thermal Stability Classification by NF₂ Substitution Pattern on Secondary Carbon

The thermal stability of difluoroamino compounds is strongly dependent on whether the NF₂ group is attached to a primary, secondary, or tertiary carbon atom. Grebennikov et al. (1994) systematically investigated the liquid-phase decomposition kinetics of 15 difluoroamino compounds and established that secondary carbon NF₂ substitution (as in the target compound, where the NF₂ group resides on the 1-position of a cyclohexyl ring, a secondary carbon) yields distinct kinetic stability parameters compared to primary and tertiary substitution [1]. While compound-specific rate constants for the target compound were not reported in this study, the classification of secondary NF₂-substituted compounds into a defined stability category allows users to anticipate thermal behavior relative to tertiary NF₂ compounds (less stable) and primary NF₂ compounds (more stable). This structure-stability relationship is critical for safe handling and storage decisions.

Thermal stability Decomposition kinetics NF2 substitution pattern

Synthetic Derivatization Advantage: Acetamide Handle vs. Bis-NF₂ Analogs

The acetamide moiety on Acetamide, N-[1-(difluoroamino)cyclohexyl]- provides a chemically addressable functional handle that is absent in 1,1-bis(difluoroamino)cyclohexane and other fully NF₂-substituted cyclohexyl derivatives. The bis-NF₂ analog bears only difluoroamino groups, which are known to undergo heterolytic N–F bond cleavage under acidic conditions and decomposition pathways that limit further functionalization [1] [2]. In contrast, the target compound's acetamide group can participate in hydrolysis, acylation, alkylation, and reduction reactions without necessarily compromising the NF₂ group, enabling pathway branching that is structurally impossible for the bis-NF₂ analog. This synthetic orthogonality is a key differentiator for users who require post-synthetic modification capability.

Synthetic versatility Functional group interconversion Amide chemistry

Density Enhancement Potential: NF₂ Group Contribution vs. Non-Fluorinated Acetamide Scaffolds

Computational studies on difluoroamino-substituted compounds have demonstrated that the NF₂ group is an effective substituent for increasing both molecular density and heat of formation [1]. In a systematic theoretical investigation of difluoroamino-prismane derivatives, a linear correlation was established between the number of NF₂ substituents and both density and enthalpy of formation [2]. While the target compound's experimental density has not been reported, its NF₂ group is predicted to confer higher density relative to the non-fluorinated analog N-cyclohexylacetamide. For context, 1,1-dinitro-3,3-bis(difluoroamino)cyclobutane—a compound containing two NF₂ groups—has a computationally predicted density of approximately 1.9 g/cm³ [3], illustrating the magnitude of density enhancement achievable through NF₂ incorporation on cycloaliphatic scaffolds.

Molecular density Energetic materials design NF2 group effect

Molecular Complexity and Physicochemical Property Differentiation

Calculated molecular properties for Acetamide, N-[1-(difluoroamino)cyclohexyl]- include an exact molecular mass of 192.10752 Da, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 1 rotatable bond, 13 heavy atoms, and a complexity score of 191 . These computed descriptors place the compound in a physicochemical space that differs meaningfully from both simpler difluoroamino compounds (e.g., difluoraminocyclohexane, which has fewer H-bond acceptors and lower complexity) and non-fluorinated acetamides (which lack the electronegativity and H-bond acceptor contribution of the NF₂ group). The four H-bond acceptors arising from the combination of the amide oxygen and the NF₂ fluorine atoms create a distinctive H-bonding profile that may influence solubility, partitioning, and molecular recognition.

Molecular complexity Physicochemical properties Drug-likeness

Evidence-Backed Application Scenarios for Acetamide, N-[1-(difluoroamino)cyclohexyl]- (CAS 647034-56-8)


Energetic Material Intermediate Requiring Tunable Energy Content

For research programs developing NF₂-based propellants or explosives where a single difluoroamino group provides sufficient energetic contribution without the full energy release (and associated sensitivity) of bis-NF₂ compounds, the target compound serves as a candidate intermediate. Its enthalpy of formation is predicted to fall between non-fluorinated acetamides and the bis-NF₂ analog 1,1-bis(difluoroamino)cyclohexane (ΔH°f = −52.5 kcal/mol) [1], offering a modulated energetic profile.

Medicinal Chemistry Scaffold Requiring Orthogonal Functionalization

The acetamide group provides a synthetic handle for further elaboration (e.g., hydrolysis to amine, acylation, coupling reactions) that is absent in bis-NF₂ analogs [2]. This enables library synthesis strategies where the NF₂ group serves as a spectroscopic probe (¹⁹F NMR) or a pharmacokinetic modifier while the acetamide is diversified. The intermediate thermal stability associated with secondary carbon NF₂ substitution [3] supports standard laboratory handling.

Physicochemical Probe Development Leveraging NF₂ Spectroscopic Properties

The NF₂ group provides a distinctive ¹⁹F NMR signal and can serve as a fluorine-dense moiety for imaging or spectroscopic studies. The target compound's computed H-bond acceptor count of 4—derived from both the amide oxygen and NF₂ fluorines—creates a unique H-bonding profile relative to mono-functional comparators . This combination of spectroscopic and physicochemical features supports the compound's use as a probe in mechanistic or structural biology studies.

Density-Modified Building Block for Formulation Science

Computational evidence establishes that NF₂ substitution increases molecular density relative to non-fluorinated scaffolds [4]. The mono-NF₂ architecture of the target compound provides a density intermediate between unsubstituted acetamides and bis-NF₂ compounds, making it a candidate building block for formulations where density tuning is required without the full energetic output of multiple NF₂ groups.

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